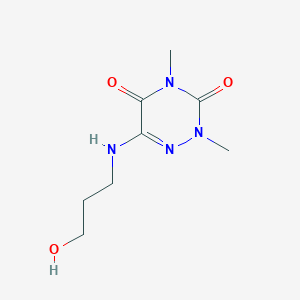![molecular formula C12H15N5O2 B13881128 tert-butyl N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]carbamate](/img/structure/B13881128.png)
tert-butyl N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]carbamate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a tert-butyl group, a triazole ring, and a pyridine ring, which contribute to its distinctive chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]carbamate typically involves multiple steps, starting from commercially available precursors. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
Tert-butyl N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives .
科学研究应用
Chemistry
In chemistry, tert-butyl N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]carbamate is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in various catalytic processes .
Biology
In biological research, this compound is explored for its potential as an antimicrobial agent. The triazole ring is known for its antifungal properties, and derivatives of this compound have shown activity against various microbial strains .
Medicine
In medicine, the compound is investigated for its potential use in drug development. Its unique structure allows for the design of novel therapeutic agents targeting specific enzymes and receptors .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and polymers. Its reactivity and stability make it suitable for incorporation into various industrial products .
作用机制
The mechanism of action of tert-butyl N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]carbamate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, facilitating catalytic processes. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity .
相似化合物的比较
Similar Compounds
Tert-butyl N-[6-(1,2,3-triazol-1-yl)pyridin-3-yl]carbamate: Similar structure but with a different triazole ring.
Tert-butyl N-[6-(1,2,4-triazol-1-yl)benzyl]carbamate: Similar structure but with a benzyl group instead of a pyridine ring.
Uniqueness
Tert-butyl N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]carbamate is unique due to the presence of both the triazole and pyridine rings, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
属性
分子式 |
C12H15N5O2 |
|---|---|
分子量 |
261.28 g/mol |
IUPAC 名称 |
tert-butyl N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]carbamate |
InChI |
InChI=1S/C12H15N5O2/c1-12(2,3)19-11(18)16-9-4-5-10(14-6-9)17-8-13-7-15-17/h4-8H,1-3H3,(H,16,18) |
InChI 键 |
YXXSIOGPXVIIDO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1)N2C=NC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methoxy-4-(3-methyl[1,2,4]triazol-1-yl)benzaldehyde](/img/structure/B13881046.png)
![5-(5-Methyl-4-morpholin-4-ylthieno[2,3-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B13881051.png)
![2-[3-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid](/img/structure/B13881058.png)
![Ethyl 2-[4-(5-bromopyrimidin-2-yl)oxyphenoxy]propanoate](/img/structure/B13881064.png)
![8,20-Dibromo-3,15-diphenylheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(24),2(16),3,5(26),6,8,10,12,14,17(25),18,20,22-tridecaene](/img/structure/B13881080.png)
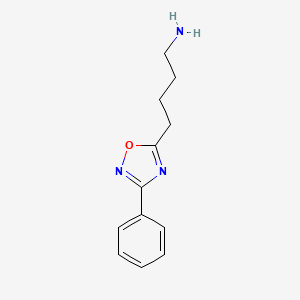
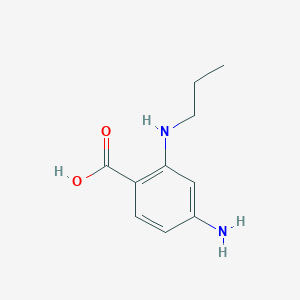
![tert-butyl N-[2-(3-methylphenyl)ethyl]carbamate](/img/structure/B13881092.png)
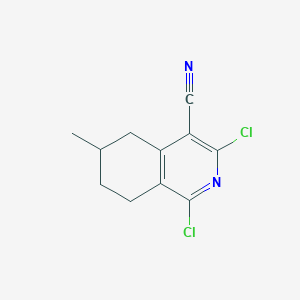
![tert-butyl N-[1-(cyclobutylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B13881122.png)
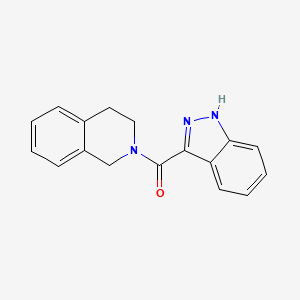
![6-iodo-N-(isoxazol-4-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13881142.png)
![2-Chloro-4-[[3-(1,3-dioxolan-2-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B13881145.png)
